molecular formula C4H10FO2P B092409 Sarin CAS No. 107-44-8

Sarin

Cat. No. B092409
CAS RN: 107-44-8
M. Wt: 140.09 g/mol
InChI Key: DYAHQFWOVKZOOW-UHFFFAOYSA-N
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Description

Sarin, also known as O-isopropyl methylphosphonofluoridate, is a synthetic organophosphate compound that is highly toxic to the nervous system . It is colorless, odorless, and tasteless. Exposure to Sarin can cause death within minutes . It was developed in Germany in 1938 by the chemical and pharmaceutical company IG Farben, initially for use as a pesticide .


Synthesis Analysis

Sarin is synthesized using a variety of methods. One study discusses the targeted LC-MS/MS determination of methylphosphonic acid and isopropyl methylphosphonic acid in the urine of rats exposed to a non-lethal dose of sarin . Another study discusses the chemical markers of a set of sarin samples using various analytical approaches including GC–MS, LC–MS, and NMR .


Molecular Structure Analysis

The most stable conformers of Sarin are determined in high-level-correlated calculations with extended Gaussian basis sets . The structure reveals previously unknown conformations of the system and a plausible preattack coordination of the nucleophile .


Chemical Reactions Analysis

A new method for the retrospective determination of exposure to Sarin was developed. The method is based on Sarin regeneration from blood using the fluoride-induced technique followed by derivatization with 2-[(dimethylamino)methyl]phenol (2-DMAMP) and LC–ESI–MS/MS (MRM) analysis .


Physical And Chemical Properties Analysis

Sarin and Soman are nerve agents classified as chemical warfare agents containing a phosphorous atom . According to investigations, Sarin and Soman are highly similar electronically and differences in their features arise mostly from the size and spatial arrangement of the alkoxy substituent at phosphorus .

Scientific Research Applications

  • Long-Term Neurological Effects of Acute Sarin Exposure : Acute exposure to Sarin is a known neurological hazard in humans, causing effects like reduced cholinesterase levels, visual and ocular effects, impaired learning and memory, and altered nervous system morphology. These effects can persist from a week to years after exposure. Further research in this area could reduce uncertainties about Sarin's long-term consequences (Jett et al., 2020).

  • Adsorption and Neutralization of Sarin : Studies have explored the use of C20 fullerene and its boron-doped derivative for neutralizing Sarin through adsorption. This approach could potentially offer a way to mitigate the hazards of Sarin exposure (Rouhani, 2019).

  • Degradation of Nerve Agents on Magnesium Oxide and Hydroxide Surface : Magnesium oxide and hydroxide surfaces have been investigated for their potential to degrade organophosphorus substances like Sarin. Theoretical investigations suggest these surfaces could act as catalysts for Sarin degradation, which has implications for both chemical defense and environmental remediation (Alvim et al., 2014).

  • Disaster Management in Case of Sarin Attacks : Research has been conducted on disaster management guidelines for Sarin attacks, especially in resource-constrained environments. This includes understanding Sarin's chemical properties, mechanisms of action, decontamination processes, and medical treatment protocols (Watermeyer et al., 2017).

  • Detection and Elimination of Sarin : The development of materials for sensing and capturing Sarin is critical. Studies have investigated the effect of metals like Li, Ti, Fe, and Ni on the structural and electronic properties of graphyne towards Sarin adsorption. These findings could lead to the development of materials for sensing and capturing chemical warfare agents such as Sarin (Mofidi & Reisi-Vanani, 2019).

  • Prehospital Management of Sarin Nerve Gas Terrorism : There has been research on the prehospital management of Sarin nerve gas terrorism, especially in urban settings. This includes understanding the toxicology of Sarin and the systematic review of current scientific literature to improve disaster response strategies (Tokuda et al., 2006).

  • Neurotoxicity of Sarin : Sarin's neurotoxic effects have been critically reviewed, focusing on its mechanism of action, the symptoms of exposure, and standard treatments. This research is crucial for understanding the medical implications of Sarin exposure and developing effective treatments (Abou‐Donia et al., 2016).

  • Lab-on-a-Chip for Sarin Detection in Blood : A lab-on-a-chip device has been developed for detecting trace amounts of Sarin in blood, which is crucial for early detection and differentiation of Sarin exposure cases during medical triage (Tan et al., 2008).

  • Metabolism and Analysis Methods of Sarin : Research has been conducted on Sarin's health effects, metabolism, and methods of analysis. This includes understanding its impact on the human body and developing analytical techniques for its detection (Abu-Qare & Abou‐Donia, 2002).

  • Sarin Exposure and Brain Structural Change : Studies have aimed to identify persistent morphological changes in the human brain following acute exposure to Sarin. This research is crucial for understanding the long-term effects of Sarin on brain structure and function (Yamasue et al., 2007).

Safety And Hazards

Sarin is extremely toxic; lethal dose in humans may be as low as 0.01 mg/kg . Exposure to even a small amount of Sarin may be fatal, yet treatments are available that may prevent permanent neurological damage and death .

properties

IUPAC Name

2-[fluoro(methyl)phosphoryl]oxypropane
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InChI

InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3
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InChI Key

DYAHQFWOVKZOOW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)F
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Molecular Formula

C4H10FO2P
Record name SARIN
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DSSTOX Substance ID

DTXSID0042371
Record name Sarin
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Molecular Weight

140.09 g/mol
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Physical Description

Sarin appears as a colorless, odorless liquid. Almost no odor in pure state. Used as a quick-acting military chemical nerve agent. Chemical warfare agent., "G-type agents are clear, colorless, and tasteless liquids that are miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent; however, it evaporates at about the same rate as water." [ATSDR Medical Management]
Record name SARIN
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Boiling Point

297 °F at 760 mmHg (EPA, 1998), 147 °C at 760 mm Hg; 56 °C at 16 mm Hg
Record name SARIN
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Flash Point

Non-flammable (EPA, 1998)
Record name SARIN
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Solubility

Miscible with water /1X10+6 mg/L at 25 °C /
Record name SARIN
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Density

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0887 g/mL at 25 °C
Record name SARIN
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Vapor Density

4.86 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.86 (Air = 1)
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Vapor Pressure

2.9 mmHg at 77 °F (EPA, 1998), 2.86 [mmHg], 2.86 mm Hg at 25 °C
Record name SARIN
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Record name Sarin
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Record name SARIN
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Mechanism of Action

The principal mechanism of acute toxicity of sarin and cyclosarin, as of other OP compounds, is inhibition of AChE. AChE is responsible for the hydrolysis of acetylcholine (ACh) at the synapse, and inhibition of AChE leads to a rise in ACh and overstimulation at cholinergic synapses. At those synapses, the ACh binds and activates muscarinic and nicotinic receptors, the two major subtypes of ACh receptors. Sarin inhibits AChE by phosphorylating a serine hydroxyl on the ester portion of the active site of the enzyme. The phosphorylated enzyme is hydrolyzed very slowly, with a half-life of reactivation of hours to days. The phosphorylated enzyme can undergo a second process, called aging, by loss of an alkyl group (dealkylation). Aging occurs within about 5 hr of sarin exposure. After aging has occurred, the phosphorylated enzyme is resistant to cleavage or hydrolysis and can be considered irreversibly inhibited. Recovery of AChE function occurs only with synthesis of new enzyme. Most of the effects of sarin, including the acute cholinergic syndrome, are thought to be mediated by the excess ACh at the synapse., A number of organophosphorus ... esters, ... the chemical warfare agents sarin, soman, and tabun and a few other compounds ... have the ability to bind tenaciously to the active site of AChE and neuropathic target esterase to produce an irreversibly inhibited enzyme by a mechanism known as "aging." The aging process is dependent on the size and configuration of the alkyl (R) substituent, the potency of the ester increasing in the order diethyl, dipropyl, and dibutyl for such analogs. ... The aging process is generally accepted as being due to the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms ... . The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of carbonium ion as the leaving group ... . The aging process is believed to fix an extra charge to the protein causing some perturbation to the active site, thereby preventing dephosphorylation., Certain organophosphate (OP) cholinesterase inhibitors (ChEIs) are also known to bind to the muscarinic acetylcholine receptor (mAChR). The functional consequences of such binding were investigated here using ... VX, echothiophate, sarin, and soman. VX (charged at physiological pH) and echothiophate (formally charged) inhibited a specific signal transduction pathway in CHO cells expressing either the M(1) or M(3) mAChR. Hence, they blocked carbamylcholine (CCh)-induced cyclic adenosine monophosphate (cAMP) synthesis (muM) and had almost no effect on CCh-induced phosphoinositide (PI) hydrolysis. These substances were inactive on forskolin-induced cAMP inhibition signaling in CHO cells expressing M(2) mAChR. In binding studies, using [(3)H]-N-methyl scopolamine ([(3)H]NMS) as the competitor ligand, the ChEIs, VX and echothiophate exhibited binding to rat cortical mAChR with K(i) values in the muM range. The non-charged compounds, sarin and soman, were inert in modulating both cAMP metabolism and PI hydrolysis in CHO cells expressing M(1), M(2), and M(3) mAChRs, and no binding was observed in presence of [(3)H]NMS. ..., Although the acute toxicity of organophosphorus nerve agents is known to result from acetylcholinesterase inhibition, the molecular mechanisms involved in the development of neuropathology following nerve agent-induced seizure are not well understood. To help determine these pathways, /investigators/ previously used microarray analysis to identify gene expression changes in the rat piriform cortex, a region of the rat brain sensitive to nerve agent exposure, over a 24-hr time period following sarin-induced seizure. /The authors/ found significant differences in gene expression profiles and identified secondary responses that potentially lead to brain injury and cell death. To advance /the/ understanding of the molecular mechanisms involved in sarin-induced toxicity, /the authors/ analyzed gene expression changes in four other areas of the rat brain known to be affected by nerve agent-induced seizure (amygdala, hippocampus, septum, and thalamus). /Investigators/ compared the transcriptional response of these four brain regions to sarin-induced seizure with the response previously characterized in the piriform cortex. In this study, rats were challenged with 1.0 x LD50 sarin and subsequently treated with atropine sulfate, 2-pyridine aldoxime methylchloride, and diazepam. The four brain regions were collected at 0.25, 1, 3, 6, and 24 hr after seizure onset, and total RNA was processed for microarray analysis. Principal component analysis identified brain region and time following seizure onset as major sources of variability within the dataset. Analysis of variance identified genes significantly changed following sarin-induced seizure, and gene ontology analysis identified biological pathways, functions, and networks of genes significantly affected by sarin-induced seizure over the 24-hr time course. Many of the molecular functions and pathways identified as being most significant across all of the brain regions were indicative of an inflammatory response. There were also a number of molecular responses that were unique for each brain region, with the thalamus having the most distinct response to nerve agent-induced seizure. Identifying the molecular mechanisms involved in sarin-induced neurotoxicity in these sensitive brain regions will facilitate the development of novel therapeutics that can potentially provide broad-spectrum protection in five areas of the central nervous system known to be damaged by nerve agent-induced seizure., For more Mechanism of Action (Complete) data for SARIN (6 total), please visit the HSDB record page.
Record name SARIN
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Product Name

Sarin

Color/Form

Liquid, Colorless transparent liquid

CAS RN

107-44-8
Record name SARIN
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Melting Point

-71 °F (EPA, 1998), -57 °C
Record name SARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
276,000
Citations
N Yanagisawa, H Morita, T Nakajima - Journal of the neurological sciences, 2006 - Elsevier
… Sarin, a very potent organophosphate nerve agent, inhibits acetylcholinesterase (AchE) … and long-term Sarin effects upon humans were well documented in these two events. Sarin gas …
Number of citations: 350 www.sciencedirect.com
AW Abu-Qare, MB Abou-Donia - Food and Chemical Toxicology, 2002 - Elsevier
… Sarin produced seizures in rats and pigs. Recent studies showed that long-term exposure to low levels of sarin caused neurophysiological and behavioral alterations. Toxicity from sarin …
Number of citations: 95 www.sciencedirect.com
T Okumura, T Hisaoka, A Yamada, T Naito… - Toxicology and applied …, 2005 - Elsevier
The sarin gas attack in the Tokyo … Tokyo sarin attack should be conducted to examine its long-term and subclinical effects and the effects of exposure to asymptomatic low levels of sarin. …
Number of citations: 151 www.sciencedirect.com
O Sadayoshi, A Yamashina, N Takasu… - South. Med …, 1997 - nointervention.com
… Sarin is one of OP anticholinesterase compounds. Other nerve agents include tabun, soman… We report on the second sarin gas incident involving civilians after the first Matsumoto sarin …
Number of citations: 306 nointervention.com
H Nozaki, S Hori, Y Shinozawa, S Fujishima… - Intensive care …, 1995 - Springer
… Fifteen doctors treating victims of a terrorist attack with sarin … of two victims who were exposed to sarin. Among 11 doctors (73~ … To decontaminate the emergency room of sarin vapor, …
Number of citations: 231 link.springer.com
M Nagao, T Takatori, Y Matsuda, M Nakajima… - Toxicology and applied …, 1997 - Elsevier
… We performed judicial autopsies on 4 sarin victims within a few days of … sarin poisoning were observed in these 4 acute sarin poi- AChE activities in the brain cortices and blood of sarin …
Number of citations: 282 www.sciencedirect.com
H Morita, N Yanagisawa, T Nakajima… - Lancet (London …, 1995 - europepmc.org
… A presumed terrorist attack with sarin occurred in a residential area of the city of Matsumoto, Japan, on June 27, 1994. About 600 residents and rescue staff were poisoned; 58 were …
Number of citations: 384 europepmc.org
E Dolgin - Nature medicine, 2013 - go.gale.com
… sarin. There are medical countermeasures proven to help counteract the poisoning of sarin … protection from the long-term effects of sarin exposure. So scientists have ratcheted up their …
Number of citations: 201 go.gale.com
K Miyaki, Y Nishiwaki, K Maekawa… - … of occupational health, 2005 - jstage.jst.go.jp
… subway sarin attack, … sarin exposed and 13 referent subway workers of the Teito Rapid Transit Authority. In this paper, we report the effects of sarin on the nervous system 7 yr after sarin …
Number of citations: 148 www.jstage.jst.go.jp
T Nakajima, S Sato, H Morita… - Occupational and …, 1997 - oem.bmj.com
… To clarify when and how rescuers were exposed to the sarin, we conducted health examinations and a questionnaire survey three weeks after and one year after the Matsumoto sarin …
Number of citations: 110 oem.bmj.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.